N-[1-(3-methylbutyl)-1H-indol-4-yl]-3-(4-oxoquinolin-1(4H)-yl)propanamide
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Overview
Description
N-[1-(3-methylbutyl)-1H-indol-4-yl]-3-(4-oxoquinolin-1(4H)-yl)propanamide is a complex organic compound that features both indole and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methylbutyl)-1H-indol-4-yl]-3-(4-oxoquinolin-1(4H)-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and quinoline intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and coupling agents like EDCI or DCC. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methylbutyl)-1H-indol-4-yl]-3-(4-oxoquinolin-1(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or quinoline rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce the corresponding amines.
Scientific Research Applications
N-[1-(3-methylbutyl)-1H-indol-4-yl]-3-(4-oxoquinolin-1(4H)-yl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(3-methylbutyl)-1H-indol-4-yl]-3-(4-oxoquinolin-1(4H)-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets, thereby modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-methylbutyl)-1H-indol-4-yl]-3-(4-oxoquinolin-1(4H)-yl)propanamide
- N-[1-(3-methylbutyl)-1H-indol-4-yl]-3-(4-oxoquinolin-1(4H)-yl)butanamide
- N-[1-(3-methylbutyl)-1H-indol-4-yl]-3-(4-oxoquinolin-1(4H)-yl)pentanamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of indole and quinoline moieties allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H27N3O2 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[1-(3-methylbutyl)indol-4-yl]-3-(4-oxoquinolin-1-yl)propanamide |
InChI |
InChI=1S/C25H27N3O2/c1-18(2)10-14-27-15-11-19-21(7-5-9-22(19)27)26-25(30)13-17-28-16-12-24(29)20-6-3-4-8-23(20)28/h3-9,11-12,15-16,18H,10,13-14,17H2,1-2H3,(H,26,30) |
InChI Key |
MUTFYUNSFFKQLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=CC2=C(C=CC=C21)NC(=O)CCN3C=CC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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